molecular formula C10H13BF3NO2 B14077784 (2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid

(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B14077784
M. Wt: 247.02 g/mol
InChI Key: RNBMHMAWSUXFQQ-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained significant interest in the field of organic chemistry This compound is known for its unique structural features, which include a pyridine ring substituted with tert-butyl and trifluoromethyl groups, as well as a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to various substitution reactions to introduce the tert-butyl and trifluoromethyl groups.

    Reaction Conditions: The reaction conditions typically involve heating the reaction mixture to a specific temperature, often around 80-100°C, and using a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.

Major Products Formed

    Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.

    Oxidation Products: Boronic esters or borates.

    Hydrolysis Products: Corresponding phenols.

Scientific Research Applications

(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is primarily related to its ability to participate in coupling reactions and form stable complexes with various substrates. The boronic acid group can interact with hydroxyl groups and other nucleophiles, facilitating the formation of new chemical bonds. In biological systems, the compound’s boron content may enable it to target specific cellular pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative with similar reactivity but different substituents.

    (4-(Trifluoromethyl)phenyl)boronic Acid: Shares the trifluoromethyl group but differs in the aromatic ring structure.

    (2-(tert-Butyl)pyridin-3-yl)boronic Acid: Lacks the trifluoromethyl group but has the same pyridine and tert-butyl substituents.

Uniqueness

(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the combination of its tert-butyl and trifluoromethyl substituents, which enhance its reactivity and stability. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H13BF3NO2

Molecular Weight

247.02 g/mol

IUPAC Name

[2-tert-butyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C10H13BF3NO2/c1-9(2,3)8-7(11(16)17)4-6(5-15-8)10(12,13)14/h4-5,16-17H,1-3H3

InChI Key

RNBMHMAWSUXFQQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C(C)(C)C)C(F)(F)F)(O)O

Origin of Product

United States

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